![molecular formula C9H11FN2O6 B576143 5-Fluorouridine-[6-3H] CAS No. 179383-02-9](/img/structure/B576143.png)
5-Fluorouridine-[6-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorouridine-[6-3H] is a radiolabeled derivative of 5-fluorouridine, a pyrimidine nucleoside analog. This compound is characterized by the presence of a tritium atom at the sixth position of the uridine molecule. 5-Fluorouridine is known for its significant role in biochemical and pharmacological research, particularly in the study of nucleic acid metabolism and cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine-[6-3H] typically involves the incorporation of tritium into the uridine molecule. One common method is the catalytic hydrogenation of 5-fluorouridine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled conditions to ensure the selective incorporation of tritium at the desired position .
Industrial Production Methods
Industrial production of 5-Fluorouridine-[6-3H] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired radiochemical purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for research and clinical applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorouridine-[6-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-fluorouracil.
Reduction: Reduction reactions can convert it back to uridine.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: 5-Fluorouracil
Reduction: Uridine
Substitution: Various substituted uridine derivatives
Applications De Recherche Scientifique
5-Fluorouridine-[6-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid metabolism studies.
Biology: Helps in understanding the mechanisms of RNA and DNA synthesis.
Medicine: Employed in cancer research to study the effects of nucleoside analogs on tumor cells.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mécanisme D'action
5-Fluorouridine-[6-3H] exerts its effects by incorporating into RNA and DNA, disrupting their normal function. It targets enzymes involved in nucleic acid metabolism, such as uridine phosphorylase and thymidylate synthase. This disruption leads to the inhibition of RNA and DNA synthesis, ultimately causing cell death. The compound’s radiolabeled nature allows for precise tracking and analysis of its metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with similar properties.
5-Fluorocytidine: A related compound with distinct biological activities.
Uniqueness
5-Fluorouridine-[6-3H] is unique due to its radiolabeled nature, which allows for detailed tracking and analysis in biochemical studies. This feature makes it particularly valuable in research applications where precise measurement of nucleic acid metabolism is required .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-CZGNNSRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
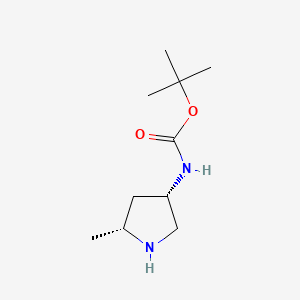

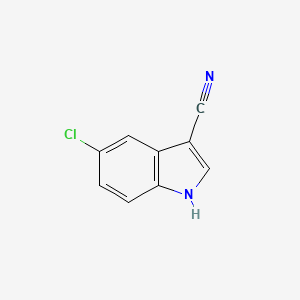
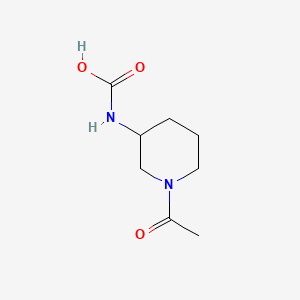
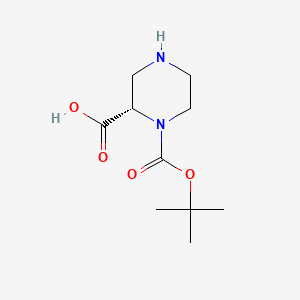
![4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one](/img/structure/B576072.png)
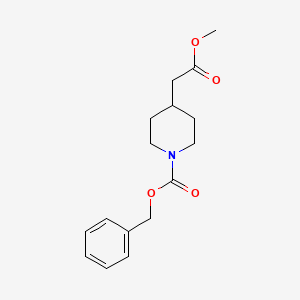
![3-[(2-Aminoethyl)(methyl)amino]propanoic acid](/img/structure/B576082.png)
